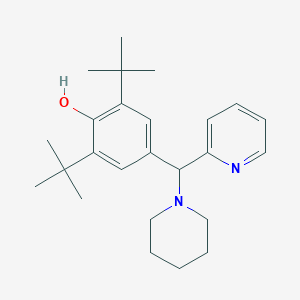
2,6-Di-tert-butyl-4-(piperidin-1-yl(pyridin-2-yl)methyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Di-tert-butyl-4-(piperidin-1-yl(pyridin-2-yl)methyl)phenol is a complex organic compound with the molecular formula C20H33NO This compound is characterized by the presence of a phenol group substituted with two tert-butyl groups, a piperidine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-(piperidin-1-yl(pyridin-2-yl)methyl)phenol typically involves a multi-step process. One common method starts with the alkylation of 2,6-di-tert-butylphenol using a suitable alkylating agent to introduce the piperidine and pyridine moieties. The reaction conditions often involve the use of a strong base, such as sodium hydride, and an aprotic solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of catalysts and reaction conditions is crucial to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2,6-Di-tert-butyl-4-(piperidin-1-yl(pyridin-2-yl)methyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under specific conditions.
Reduction: The compound can be reduced to modify the functional groups attached to the phenol ring.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the phenol ring .
Scientific Research Applications
2,6-Di-tert-butyl-4-(piperidin-1-yl(pyridin-2-yl)methyl)phenol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 2,6-Di-tert-butyl-4-(piperidin-1-yl(pyridin-2-yl)methyl)phenol involves its interaction with specific molecular targets. The phenol group can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. The piperidine and pyridine rings may interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties and used in various industrial applications.
2,6-Di-tert-butyl-4-methylpyridine: Used as a non-nucleophilic base in organic synthesis.
Uniqueness
The presence of both piperidine and pyridine rings distinguishes it from other similar compounds, providing additional sites for chemical modification and biological interaction .
Properties
IUPAC Name |
2,6-ditert-butyl-4-[piperidin-1-yl(pyridin-2-yl)methyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N2O/c1-24(2,3)19-16-18(17-20(23(19)28)25(4,5)6)22(21-12-8-9-13-26-21)27-14-10-7-11-15-27/h8-9,12-13,16-17,22,28H,7,10-11,14-15H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUMNAIGJYWYQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC=CC=N2)N3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(2-Methoxyphenoxy)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B383014.png)
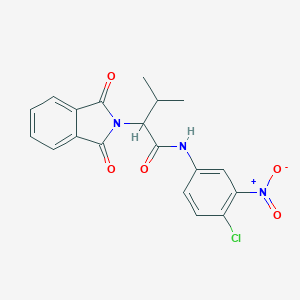
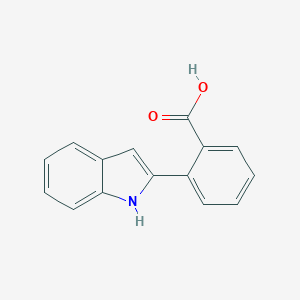
![N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-[2-(naphthalen-1-yloxymethyl)benzimidazol-1-yl]acetamide](/img/structure/B383019.png)
![1-benzyl-2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-1,3-benzodiazole](/img/structure/B383020.png)
![2-[(2-isopropyl-5-methylphenoxy)methyl]-1-(1-phenylethyl)-1H-benzimidazole](/img/structure/B383021.png)
![2-[(4-methoxyphenoxy)methyl]-1-(2-phenylethyl)-1H-benzimidazole](/img/structure/B383022.png)
![2-[(2-isopropyl-5-methylphenoxy)methyl]-1-(4-methylbenzyl)-1H-benzimidazole](/img/structure/B383023.png)
![10-benzoyl-11-(4-fluorophenyl)-3-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B383028.png)
![2-bromo-N-{2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B383030.png)
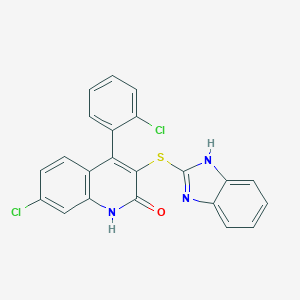
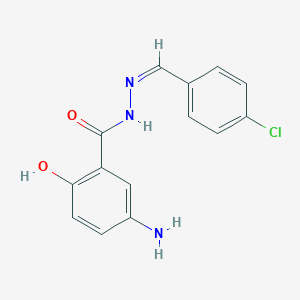
![4-[3-(3-fluorophenyl)-11-(4-methoxyphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B383036.png)
![11-(4-METHOXYPHENYL)-10-(2,2,2-TRIFLUOROACETYL)-3-[4-(TRIFLUOROMETHYL)PHENYL]-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE](/img/structure/B383037.png)
